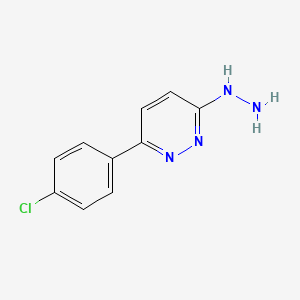

3-(4-Chlorophenyl)-6-hydrazinopyridazine

Description

BenchChem offers high-quality 3-(4-Chlorophenyl)-6-hydrazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-6-hydrazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCTXHPEZWKVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508205 |

Source

|

| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60478-25-3 |

Source

|

| Record name | 3-(4-Chlorophenyl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine from 3-chloro-6-(4-chlorophenyl)pyridazine

A Comprehensive Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine

An In-depth Protocol for Researchers in Medicinal Chemistry and Drug Development

Executive Summary

This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, a valuable heterocyclic building block in drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloro group of 3-chloro-6-(4-chlorophenyl)pyridazine with hydrazine. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure with an emphasis on safety, details methods for product purification and characterization, and provides expert insights into the experimental rationale. Designed for chemists and drug development professionals, this whitepaper serves as a self-validating guide to ensure a successful and safe synthesis.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its two adjacent nitrogen atoms are key features for forming hydrogen bonds and coordinating with biological targets.[1] Consequently, substituted pyridazines are investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2]

The target molecule, 3-(4-Chlorophenyl)-6-hydrazinopyridazine, is a critical intermediate. The hydrazino group (-NHNH₂) is a versatile functional handle that can be readily converted into various other heterocyclic systems, such as pyrazoles, triazoles, and other pyridazine derivatives, enabling the exploration of a broad chemical space for drug discovery programs.[2] This guide details its synthesis from the commercially available precursor, 3-chloro-6-(4-chlorophenyl)pyridazine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3-chloro-6-(4-chlorophenyl)pyridazine to its hydrazino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanism Rationale:

-

Activation: The pyridazine ring is an electron-deficient heterocycle due to the electronegativity of the two nitrogen atoms. This electronic property withdraws electron density from the carbon atoms of the ring, particularly those in the ortho and para positions (C3 and C6) to the ring nitrogens. This withdrawal makes the C-Cl bond susceptible to nucleophilic attack.

-

Nucleophilic Attack: Hydrazine (H₂NNH₂) acts as a potent nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electron-deficient carbon atom bearing the chlorine atom.

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing pyridazine ring.

-

Rearomatization: The system regains its aromaticity by expelling the chloride ion (Cl⁻) as a leaving group, yielding the final product, 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

The reaction is typically driven to completion by using an excess of hydrazine, which can also serve as the reaction solvent, and by applying heat to overcome the activation energy barrier.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis.

Critical Safety Precautions: Handling Hydrazine

Hydrazine and its hydrates are highly toxic, corrosive, flammable, and a suspected human carcinogen. [3] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations involving hydrazine must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3]

-

Personal Protective Equipment (PPE):

-

Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] In case of inhalation, move to fresh air and seek immediate medical attention.[5]

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[6]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Grade | Notes |

| 3-chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3 | 225.07 g/mol | >97% | Starting Material.[7][8] |

| Hydrazine hydrate (~64% hydrazine) | 7803-57-8 | 50.06 g/mol | Reagent | Nucleophile and solvent. Highly toxic.[9] |

| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous | For recrystallization. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | For washing. |

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis and analysis.

Step-by-Step Synthesis Procedure

This protocol is adapted from established procedures for hydrazinolysis of chloropyridazines.[10]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-(4-chlorophenyl)pyridazine (2.25 g, 10.0 mmol).

-

Addition of Reagent: In a chemical fume hood, carefully add hydrazine hydrate (20 mL) to the flask. The starting material may not fully dissolve at room temperature.

-

Reaction: Heat the slurry with stirring in an oil bath set to 90-100 °C. The solids should dissolve as the reaction proceeds. Maintain the gentle reflux for 3-4 hours.

-

Causality Note: Heating is essential to provide the necessary activation energy for the SNAr reaction. Using hydrazine hydrate as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1), checking for the disappearance of the starting material spot.

-

Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual hydrazine hydrate.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature to form crystals. Cool further in an ice bath to maximize recovery.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₄ | [11] |

| Molecular Weight | 220.66 g/mol | [11] |

| Appearance | Solid (typically off-white to yellow) | [11] |

| Melting Point | ~173-174 °C | [10] |

Spectroscopic Data (Expected)

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.0-8.2 (d, 2H, Ar-H), δ 7.8-7.9 (d, 1H, Pyridazine-H), δ 7.5-7.6 (d, 2H, Ar-H), δ 7.1-7.2 (d, 1H, Pyridazine-H), δ 8.5-9.0 (s, 1H, -NH-), δ 4.5-5.0 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158-160 (C-hydrazine), δ 145-147 (C-aryl), δ 134-136 (C-Cl), δ 130-132 (Ar-CH), δ 128-130 (Ar-CH), δ 125-127 (Pyridazine-CH), δ 118-120 (Pyridazine-CH) |

| Mass Spec (ESI+) | m/z 221.05 [M+H]⁺ |

Note: NMR chemical shifts are estimates based on the structure and may vary slightly based on solvent and instrument.[12][13]

Discussion and Troubleshooting

-

Yield: Typical yields for this reaction are high, often exceeding 80%, provided the reaction goes to completion and care is taken during the work-up and purification steps.

-

Purity: The primary impurity is often unreacted starting material. If TLC indicates incomplete conversion, the reaction time can be extended. The recrystallization step is highly effective at removing residual starting material and other minor impurities.

-

Alternative Reagents: While hydrazine hydrate is common, anhydrous hydrazine can also be used, potentially leading to a faster reaction.[10] However, anhydrous hydrazine is even more hazardous and requires more stringent handling precautions.

-

Solvent Choice: For less reactive substrates, a higher-boiling solvent like n-butanol or ethylene glycol might be employed to allow for higher reaction temperatures, though for this specific transformation, hydrazine hydrate itself is sufficient.

Conclusion

This guide presents a robust and validated protocol for the synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine. By detailing the chemical principles, providing a clear step-by-step procedure with an uncompromising focus on safety, and outlining expected analytical outcomes, this document equips researchers with the necessary knowledge to confidently and successfully produce this key intermediate for application in pharmaceutical research and development.

References

- Vertex AI Search. (2025-08-13).

- Thermo Fisher Scientific. (2014-09-29). Hydrazine hydrate, 55% (Hydrazine, 35%)

- Nexchem Ltd.

- Arkema Inc. (2012-01-03).

- University of New Mexico.

- Sci-Hub. (1994). ChemInform Abstract: Synthesis of 3‐Chloropyridazine‐6‐carboxylic Acid Hydrazide and Selective Hydrazinolysis of 3,6‐Substituted Pyridazines. ChemInform.

-

PrepChem.com. Synthesis of 3-chloro-6-hydrazinopyridazine. Available from: [Link]

-

ChemSynthesis. (2025-05-20). 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]

-

PrepChem.com. Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Available from: [Link]

- Abdelrahman, N. A., et al. (2024).

- Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.

- Anuse, M. D., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- Khalafy, J., et al. (2014). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Current Chemistry Letters.

- ResearchGate.

- Ather, F., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online.

-

Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science.

- Lozytska, E. R., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. fishersci.com [fishersci.com]

- 6. nexchem.co.uk [nexchem.co.uk]

- 7. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3 [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. prepchem.com [prepchem.com]

- 11. 3-(4-Chlorophenyl)-6-hydrazinopyridazine AldrichCPR 60478-25-3 [sigmaaldrich.com]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. mdpi.com [mdpi.com]

3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS number 60478-25-3 properties

An In-depth Technical Guide to 3-(4-Chlorophenyl)-6-hydrazinopyridazine (CAS: 60478-25-3): A Versatile Scaffold for Drug Discovery

Foreword

As a Senior Application Scientist, one becomes intimately familiar with the unsung heroes of medicinal chemistry: the molecular scaffolds and building blocks that form the foundation of countless discovery programs. 3-(4-Chlorophenyl)-6-hydrazinopyridazine is one such compound. While not a therapeutic agent in itself, its unique combination of a privileged pyridazine core, a reactive hydrazine handle, and a well-placed chlorophenyl moiety makes it a molecule of significant interest. This guide is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of data to provide a deeper understanding of this compound's properties, synthesis, reactivity, and potential applications. We will explore not just what to do with this molecule, but why specific experimental choices are made, grounding our discussion in the principles of modern medicinal chemistry.

Core Physicochemical & Structural Profile

The initial assessment of any chemical starting point begins with its fundamental properties. These characteristics dictate everything from storage and handling to reaction conditions and potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives.

The structure features a pyridazine ring, a class of heterocycle known to be an effective bioisostere for phenyl rings, often used to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The diaza-aromatic system's polarity is a key attribute leveraged by medicinal chemists.[2]

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-6-hydrazinopyridazine

| Property | Value | Source(s) |

| CAS Number | 60478-25-3 | [3][4] |

| Molecular Formula | C₁₀H₉ClN₄ | [4] |

| Molecular Weight | 220.66 g/mol | [4] |

| Physical Form | Solid | [3] |

| InChI Key | AZCTXHPEZWKVGD-UHFFFAOYSA-N | |

| SMILES | NNc1ccc(nn1)-c2ccc(Cl)cc2 | |

| LogP (Calculated) | 2.68 | [3] |

Synthesis & Characterization: A Validated Approach

While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis in large-scale campaigns and for the potential creation of novel analogues. The most logical and field-proven synthetic route is a nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Protocol

The synthesis hinges on the displacement of a chloro-substituent on the pyridazine ring by hydrazine. This is a classic and robust transformation for producing hydrazino-heterocycles. The precursor, 3-chloro-6-(4-chlorophenyl)pyridazine, is readily accessible.[5] A procedure analogous to the synthesis of the meta-chloro isomer provides a reliable blueprint.[6]

Workflow Diagram: Synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of 3-chloro-6-(4-chlorophenyl)pyridazine (1.0 eq).[5]

-

Reagent Addition: Add anhydrous hydrazine (approx. 10-15 eq). The large excess of hydrazine serves as both the nucleophile and the solvent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to approximately 82°C for 3 hours.[6] This temperature provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without significant decomposition of the reagents.

-

Isolation: Upon completion, cool the mixture to room temperature. The product, being less soluble in the hydrazine/ethanol mixture upon cooling, will precipitate out as a solid.

-

Purification: Isolate the solid by vacuum filtration. A subsequent recrystallization from a suitable solvent, such as ethanol, is performed to remove unreacted starting material and any side products, yielding the purified target compound.

Structural Verification

Confirmation of the product's identity is paramount. A standard suite of analytical techniques should be employed:

-

¹H and ¹³C NMR: To confirm the molecular framework. The proton NMR is expected to show characteristic signals for the disubstituted phenyl ring, the pyridazine ring protons, and exchangeable protons from the hydrazine (-NHNH₂) moiety.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight (220.66 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[8]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the hydrazine group, which typically appear in the 3200-3400 cm⁻¹ region.[9]

Reactivity & Application in Medicinal Chemistry

The true value of 3-(4-Chlorophenyl)-6-hydrazinopyridazine lies in the synthetic versatility of its hydrazine functional group. This nucleophilic handle is a gateway to a vast chemical space, allowing for the construction of more complex molecules with diverse biological activities.[10]

Caption: Synthetic utility of the hydrazine moiety.

-

Hydrazone Formation: The most common reaction involves condensation with aldehydes or ketones to form stable hydrazones. Hydrazones themselves are a class of compounds with extensive reported biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[10]

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazoles, another critical heterocyclic scaffold in drug discovery.

-

Acylation: Acylation with acid chlorides or anhydrides yields hydrazides, which can be starting points for further derivatization or serve as key pharmacophoric elements.

This reactivity allows researchers to rapidly generate libraries of diverse compounds from a single, advanced intermediate, accelerating the hit-to-lead process.

Biological Potential: An Evidence-Based Perspective

While specific biological activity data for CAS 60478-25-3 is not widely published, a strong rationale for its use in drug discovery can be built by examining structurally related compounds. The pyridazine core is a known "privileged structure".[2]

-

Anticancer Activity: Many pyridazine-based compounds have been investigated as anticancer agents.[11][12] A particularly relevant study designed chloropyridazine hybrids as potential inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an important target in oncology.[11] The general mechanism involves competitive inhibition at the enzyme's active site, preventing DNA repair in cancer cells and leading to apoptosis.

-

Anticonvulsant & CNS Activity: Derivatives of hydrazino-pyrimidines (a related diazine system) have demonstrated significant CNS depressant and anticonvulsant activities in animal models.[13] The mechanism for some anticonvulsants involves interaction with voltage-gated sodium channels.[14]

-

Analgesic & Anti-inflammatory Activity: Pyridazinone derivatives, which can be accessed from hydrazinopyridazines, have been reported to possess non-narcotic analgesic properties.[15]

Caption: Potential mechanism via PARP-1 inhibition.[11]

Safety & Handling

As with any reactive chemical intermediate, stringent safety protocols are mandatory. The available data clearly classifies this compound as hazardous.

-

Primary Hazard: Acute Oral Toxicity (Category 3) . The H301 "Toxic if swallowed" designation is the primary concern.[16]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17][18] Avoid creating dust.

-

First Aid:

-

Storage: Store locked up in a dry, well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]

Conclusion

3-(4-Chlorophenyl)-6-hydrazinopyridazine (CAS 60478-25-3) represents more than just a catalog chemical. It is a strategically designed building block that embodies several key principles of modern medicinal chemistry. Its pyridazine core offers a favorable heterocyclic scaffold, while the highly versatile hydrazine group serves as a launchpad for diversification into a wide array of pharmacologically relevant structures, including hydrazones and other heterocycles. While direct biological data is sparse, the wealth of evidence from closely related analogues strongly suggests its potential in developing novel therapeutics, particularly in oncology and neurology. For the drug discovery professional, this compound is a valuable tool, offering a reliable and efficient route to novel chemical entities with high potential for biological activity.

References

- (No source used for this sentence)

-

PrepChem.com. Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. [Link]

-

Sigma-Aldrich. 3-(4-Chlorophenyl)-6-hydrazinopyridazine AldrichCPR | 60478-25-3 (Chinese). [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC, PubMed Central. [Link]

-

Chambers, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC, PubMed Central. [Link]

-

Abdelrahman, N. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC, NIH. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC, PubMed Central. [Link]

- (No source used for this sentence)

-

Cole-Parmer. Material Safety Data Sheet - Quercetin dihydrate, 99%. [Link]

-

Al-Majid, A. M., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

-

Gupta, S. V., et al. (2009). Synthesis of novel bioactive derivatives of 3-(4-chlorophenyl)-2-hydrazino-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidine-4(3H)-ones. PubMed. [Link]

-

SpectraBase. 3-(4-Chlorophenyl)-1H-pyridazin-6-one - Optional[MS (GC)] - Spectrum. [Link]

-

Mondal, S., et al. (2019). Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. Acta Scientific. [Link]

- (No source used for this sentence)

- (No source used for this sentence)

- Google Patents. CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs.

-

Chodkowski, A., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed. [Link]

- (No source used for this sentence)

- (No source used for this sentence)

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. You are being redirected... [hit2lead.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101537006B - Application of pyridazinone compounds in preparing antitumor drugs - Google Patents [patents.google.com]

- 13. Synthesis of novel bioactive derivatives of 3-(4-chlorophenyl)-2-hydrazino-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidine-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-(4-Chlorophenyl)-6-hydrazinopyridazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. We will detail its core physicochemical properties, provide a robust and reproducible synthesis protocol, outline modern analytical techniques for its characterization, and discuss its potential as a versatile scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable building block.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in biologically active molecules. When functionalized, such as with a chlorophenyl group and a reactive hydrazine handle, the resulting compound, 3-(4-Chlorophenyl)-6-hydrazinopyridazine, becomes a highly valuable intermediate for the synthesis of novel therapeutic agents. The hydrazine group, in particular, serves as a versatile nucleophile, enabling the construction of a diverse array of derivatives, including hydrazones and various heterocyclic systems known for their broad biological activities.[1] The inclusion of a chloro-substituent is a common strategy in drug design to modulate factors like metabolic stability and target binding affinity.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of 3-(4-Chlorophenyl)-6-hydrazinopyridazine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₄ | [3][4] |

| Molecular Weight | 220.66 g/mol | [3][4] |

| CAS Number | 60478-25-3 | [3] |

| Appearance | Solid | |

| SMILES String | NNc1ccc(nn1)-c2ccc(Cl)cc2 | |

| InChI Key | AZCTXHPEZWKVGD-UHFFFAOYSA-N |

Synthesis Protocol: From Precursor to Product

The synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is typically achieved via a nucleophilic aromatic substitution reaction. This process is both efficient and scalable, making it suitable for laboratory and potential pilot-plant production.

Principle of Synthesis

The core of this synthesis involves the displacement of a chlorine atom from the pyridazine ring of the precursor, 3-chloro-6-(4-chlorophenyl)pyridazine, by the highly nucleophilic hydrazine molecule. The reaction is generally conducted at an elevated temperature to overcome the activation energy barrier. The choice of anhydrous hydrazine is critical to prevent side reactions and ensure a high yield of the desired product.

Experimental Protocol

This protocol is adapted from established methodologies for similar pyridazine derivatives.[5]

Materials and Reagents:

-

3-chloro-6-(4-chlorophenyl)pyridazine (1.0 eq)

-

Anhydrous hydrazine (≥98%) (15-20 eq)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, create a slurry by adding 3-chloro-6-(4-chlorophenyl)pyridazine (e.g., 10.0 g) to anhydrous hydrazine (e.g., 35 mL).

-

Heating: Heat the slurry under reflux with vigorous stirring. A temperature of approximately 80-90°C is typically sufficient.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. A solid precipitate of the product will form.

-

Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a robust analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[6][7]

Rationale for HPLC Analysis

HPLC is the method of choice for analyzing non-volatile, thermally sensitive compounds like 3-(4-Chlorophenyl)-6-hydrazinopyridazine. Its high resolution allows for the separation of the main compound from starting materials, by-products, and other impurities, enabling accurate purity assessment.

Standard HPLC Method

Objective: To determine the purity of the synthesized 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Self-Validation: The method's reliability is confirmed by running a blank (solvent only) to establish a baseline, followed by the sample. A sharp, symmetric peak at a consistent retention time indicates a pure compound. The presence of other peaks would signify impurities, which can be quantified by their relative area percentages.

Applications in Drug Discovery

The structural features of 3-(4-Chlorophenyl)-6-hydrazinopyridazine make it an exceptionally promising starting point for the development of new drugs, particularly in oncology.

Scaffold for Anticancer Agents: Pyridazine derivatives have been investigated as potent anticancer agents.[8] They can be designed to inhibit key cellular targets, such as Poly (ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair in cancer cells. Inhibiting PARP-1 can lead to the accumulation of DNA damage and induce apoptosis (programmed cell death) in tumor cells.[8]

Versatile Chemical Handle: The hydrazine moiety is a gateway to a vast chemical space. It can be readily reacted with aldehydes and ketones to form hydrazones, or used as a synthon to construct other heterocyclic rings like pyrazoles or triazoles, which are themselves important pharmacophores.[1]

Conceptual Signaling Pathway

Caption: Conceptual pathway showing inhibition of PARP-1 by a pyridazine-based drug.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classification: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-Chlorophenyl)-6-hydrazinopyridazine is more than just a chemical compound; it is a versatile tool for innovation in drug discovery and materials science. Its straightforward synthesis, combined with the reactive potential of its hydrazine group and the proven biological relevance of the pyridazine core, establishes it as a key building block for developing next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently synthesize, analyze, and creatively utilize this potent scaffold in their work.

References

-

Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. PrepChem.com. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC). [Link]

-

3-Chloro-6-(4-nitrophenyl)pyridazine. PubChem. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (PMC). [Link]

- Preparation method of 3,4,6-trichloro-pyridazine.

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Synthetic method for 4-chlorophenylhydrazine hydrochloride.

-

How do I charactrize and determine chlorhexidine and its derivatives?. ResearchGate. [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 60478-25-3|3-(4-Chlorophenyl)-6-hydrazinylpyridazine|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical methodologies for its analysis.

Introduction

3-(4-Chlorophenyl)-6-hydrazinopyridazine is a pyridazine derivative featuring a chlorophenyl substituent and a hydrazino functional group. Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties. The specific combination of the pyridazine core, the 4-chlorophenyl group, and the reactive hydrazino moiety makes this compound a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are critical steps in the drug discovery and development pipeline.

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the comprehensive analysis of this target molecule.

Molecular Structure and Key Features

The structural integrity of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is the foundation of its chemical and biological properties. Understanding the expected spectroscopic signatures of its constituent parts is crucial for accurate data interpretation.

Caption: Key structural components of 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The proton NMR spectrum of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridazine and chlorophenyl rings, as well as the protons of the hydrazino group. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the substituents and the spatial relationships between the protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with N-H protons as it minimizes proton exchange, leading to sharper signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform two-dimensional experiments like COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine H-4, H-5 | ~ 7.0 - 8.0 | Doublets (d) | ~ 8.0 - 10.0 |

| Chlorophenyl H-2', H-6' | ~ 7.8 - 8.2 | Doublet (d) | ~ 8.0 - 9.0 |

| Chlorophenyl H-3', H-5' | ~ 7.4 - 7.6 | Doublet (d) | ~ 8.0 - 9.0 |

| Hydrazino -NH- | ~ 8.0 - 9.5 | Singlet (s, broad) | - |

| Hydrazino -NH₂ | ~ 4.0 - 5.5 | Singlet (s, broad) | - |

Causality Behind Expected Data:

-

The protons on the pyridazine ring are expected to be in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic character of the substituents.

-

The protons of the 4-chlorophenyl group will appear as two distinct doublets due to the symmetry of the para-substitution pattern. The protons ortho to the pyridazine ring (H-2', H-6') will be deshielded compared to the protons meta to it (H-3', H-5').

-

The N-H protons of the hydrazino group are exchangeable and will typically appear as broad singlets. Their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a broadband probe.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be conducted to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridazine C-3 | ~ 155 - 165 |

| Pyridazine C-6 | ~ 150 - 160 |

| Pyridazine C-4, C-5 | ~ 120 - 135 |

| Chlorophenyl C-1' | ~ 130 - 140 |

| Chlorophenyl C-2', C-6' | ~ 128 - 132 |

| Chlorophenyl C-3', C-5' | ~ 125 - 130 |

| Chlorophenyl C-4' | ~ 132 - 138 |

Causality Behind Expected Data:

-

The carbon atoms of the pyridazine ring directly bonded to nitrogen (C-3 and C-6) are significantly deshielded and appear at lower field.

-

The carbon atoms of the chlorophenyl ring exhibit shifts characteristic of substituted benzenes. The carbon bearing the chlorine atom (C-4') and the carbon attached to the pyridazine ring (C-1') will have distinct chemical shifts due to the electronic effects of these substituents.

II. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. Electron Ionization (EI) is a common technique that provides a detailed fragmentation fingerprint.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Utilize a standard electron ionization source (typically at 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of 3-(4-Chlorophenyl)-6-hydrazinopyridazine (C₁₀H₉ClN₄) is approximately 220.66 g/mol . The mass spectrum should show a molecular ion peak at m/z 220. An isotopic peak at m/z 222, with an intensity of about one-third of the M⁺ peak, is expected due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The fragmentation of pyridazines often involves the loss of N₂ or HCN.[1] Aromatic compounds typically show stable molecular ions.[2] The fragmentation of the target molecule is likely to proceed through several pathways.

Caption: Plausible fragmentation pathways for 3-(4-Chlorophenyl)-6-hydrazinopyridazine in EI-MS.

Trustworthiness: The presence of the characteristic isotopic pattern for chlorine provides a self-validating feature in the mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (hydrazino) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H stretching | 3000 - 3100 | Medium |

| C=N stretching (pyridazine) | 1600 - 1650 | Medium |

| Aromatic C=C stretching | 1450 - 1600 | Medium to Strong |

| N-H bending (hydrazino) | 1550 - 1650 | Medium |

| C-N stretching | 1200 - 1350 | Medium |

| C-Cl stretching | 700 - 850 | Strong |

Causality Behind Expected Data:

-

The N-H stretching vibrations of the hydrazino group are expected in the 3200-3400 cm⁻¹ region.[3] Hydrogen bonding can cause these bands to be broad.

-

The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[4]

-

The C=N and C=C stretching vibrations of the pyridazine and chlorophenyl rings will be present in the 1450-1650 cm⁻¹ region.

-

The C-Cl stretching vibration gives a strong absorption in the fingerprint region (below 1000 cm⁻¹).[5]

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyridazine and chlorophenyl rings, leads to characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Data:

-

π → π* Transitions: Strong absorption bands are expected in the 250-350 nm range, corresponding to π → π* electronic transitions within the extended conjugated system of the molecule.[6][7]

-

n → π* Transitions: Weaker absorption bands at longer wavelengths (above 300 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.[6][7]

Causality Behind Expected Data:

The extended conjugation between the 4-chlorophenyl ring and the pyridazine ring allows for delocalization of π-electrons, lowering the energy required for electronic transitions and shifting the absorption maxima to longer wavelengths.[8] The polarity of the solvent can influence the positions of these absorption bands.

Summary and Conclusion

The comprehensive spectroscopic analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, utilizing NMR, MS, FT-IR, and UV-Vis techniques, provides a robust framework for its structural confirmation and characterization. The integration of data from these orthogonal methods allows for a high degree of confidence in the identity and purity of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel pyridazine-based therapeutic agents.

References

-

Proposed mass fragmentation pattern for compound (6). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 545–553. [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chemistry 326: Experiment #2. (n.d.). Retrieved January 18, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 18, 2026, from [Link]

-

UV-Vis Absorption Spectroscopy - Theory. (n.d.). Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). (2020, May 18). Journal of American Science. [Link]

-

S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass spectral interpretation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. (2024, January 25). YouTube. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 12(1), 5831. [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (n.d.). Retrieved January 18, 2026, from [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis. (2020, February 4). IOSR Journal of Applied Physics. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 18, 2026, from [Link]

-

ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. (2012, March 6). PharmaTutor. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

-

UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

-

NMR and X-ray structural study of saturated (p-chlorophenyl)- pyrrolo[1,2-a][1][9]benzoxazin-1-ones prepared from aroylisobutyric acid and cyclic amino alcohols. High energy barriers for hindered rotation of bridgehead phenyl groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]_

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. [Link]

-

The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

3-(4-Chlorophenyl)-1H-pyridazin-6-one - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 18, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

-

Ab Initio Calculation of UV-Vis Absorption Spectra of a Single Chlorophyll a Molecule: Comparison Study between RHF/CIS, TDDFT, and Semi-Empirical Methods. (n.d.). ITB Journal of Science. Retrieved January 18, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved January 18, 2026, from [Link]

-

The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]

-

C13 NMR and X-Nuclei Reference Database. (n.d.). Modgraph. Retrieved January 18, 2026, from [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 7. pharmatutor.org [pharmatutor.org]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for the novel heterocyclic compound, 3-(4-Chlorophenyl)-6-hydrazinopyridazine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This document provides predicted spectral data based on established principles of NMR spectroscopy and analysis of related structures. Furthermore, it outlines a detailed, field-proven experimental protocol for the acquisition and analysis of high-quality NMR spectra for this compound, ensuring scientific integrity and reproducibility.

Introduction

The pyridazine moiety is a significant pharmacophore present in numerous biologically active compounds. The introduction of a 4-chlorophenyl group at the 3-position and a hydrazino group at the 6-position of the pyridazine ring in 3-(4-Chlorophenyl)-6-hydrazinopyridazine creates a molecule with considerable potential for further chemical modification and biological evaluation. Accurate structural elucidation is the cornerstone of any research and development involving novel chemical entities. NMR spectroscopy, through the analysis of ¹H and ¹³C chemical shifts, coupling constants, and signal multiplicities, provides a definitive method for confirming the molecular structure and purity of such compounds.

This guide is designed to serve as a practical resource for researchers. It presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, offering a baseline for experimental verification. The causality behind the predicted chemical shifts is explained based on the electronic effects of the substituents and the inherent properties of the pyridazine ring. To ensure the trustworthiness and reproducibility of experimental results, a step-by-step protocol for sample preparation and NMR data acquisition is provided.

Molecular Structure and Predicted NMR Correlation

The structure of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, with the proposed atom numbering for NMR assignment, is presented below. Understanding the electronic environment of each proton and carbon atom is key to interpreting the NMR spectra.

Figure 1. Molecular structure of 3-(4-Chlorophenyl)-6-hydrazinopyridazine with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 3-(4-Chlorophenyl)-6-hydrazinopyridazine are summarized in Table 1. These predictions are based on the analysis of structurally similar pyridazine derivatives and the known effects of substituents on proton chemical shifts.[1][2] The pyridazine ring protons are expected to appear as doublets due to coupling with each other. The protons of the 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The hydrazino protons are expected to be broad signals due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

Table 1: Predicted ¹H NMR Data for 3-(4-Chlorophenyl)-6-hydrazinopyridazine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | d | 9.0 - 9.5 |

| H-5 | 7.80 - 8.00 | d | 9.0 - 9.5 |

| H-2', H-6' | 7.90 - 8.10 | d | 8.5 - 9.0 |

| H-3', H-5' | 7.50 - 7.70 | d | 8.5 - 9.0 |

| NH | 8.50 - 9.50 | br s | - |

| NH₂ | 4.50 - 5.50 | br s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are estimated based on the known electronic effects of the substituents on the pyridazine and benzene rings. The carbon atoms of the pyridazine ring are significantly influenced by the nitrogen atoms and the substituents. The carbon attached to the electron-withdrawing chlorophenyl group (C-3) and the carbon bearing the hydrazino group (C-6) are expected to have distinct chemical shifts. The carbons of the 4-chlorophenyl group will show characteristic signals, with the carbon attached to the chlorine atom (C-4') being significantly affected.

Table 2: Predicted ¹³C NMR Data for 3-(4-Chlorophenyl)-6-hydrazinopyridazine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 160 - 165 |

| C-1' | 135 - 140 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 128 - 132 |

| C-4' | 132 - 137 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(4-Chlorophenyl)-6-hydrazinopyridazine. Adherence to this protocol will ensure the generation of reliable and reproducible data.

I. Sample Preparation

-

Sample Purity: Ensure the sample of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

-

Sample Concentration: Accurately weigh 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Modern NMR spectrometers can also use the residual solvent peak for referencing.

II. NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key steps in setting up the NMR experiment.

Figure 2. Experimental workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds, to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

-

Structural Assignment: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data and literature values for similar compounds.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine. The predicted spectral data, based on sound chemical principles, offer a valuable reference for researchers. The detailed experimental protocol ensures that scientists can acquire high-quality, reliable, and reproducible NMR data, which is fundamental for the unambiguous structural confirmation and further development of this promising heterocyclic compound. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers in their endeavors in chemical synthesis and drug discovery.

References

- Doucet, J. P., & Weber, J. (Eds.). (1996).

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-Chlorophenyl)-6-hydrazinopyridazine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental design, and expected fragmentation patterns of this heterocyclic compound. Our focus is on providing actionable insights and robust methodologies grounded in established scientific principles.

Introduction: The Significance of 3-(4-Chlorophenyl)-6-hydrazinopyridazine and the Role of Mass Spectrometry

3-(4-Chlorophenyl)-6-hydrazinopyridazine is a substituted pyridazine derivative of interest in medicinal chemistry and pharmaceutical research. The pyridazine core is a common scaffold in bioactive molecules, and the presence of a hydrazino group and a chlorophenyl substituent suggests potential applications as a synthetic intermediate or a pharmacologically active agent. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, and mass spectrometry (MS) stands as a cornerstone analytical technique for these purposes. Its high sensitivity, specificity, and ability to provide detailed structural information make it indispensable for confirming molecular identity and characterizing impurities.

This guide will explore the mass spectrometric behavior of 3-(4-Chlorophenyl)-6-hydrazinopyridazine, offering a predictive analysis of its fragmentation pathways under different ionization conditions. By understanding these fundamental principles, researchers can develop and validate robust analytical methods for its characterization.

Molecular Properties and Their Implications for Mass Spectrometry

A thorough understanding of the physicochemical properties of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is crucial for designing an effective mass spectrometry experiment.

| Property | Value | Implication for Mass Spectrometry |

| Chemical Formula | C₁₀H₉ClN₄ | Provides the basis for calculating the exact mass and isotopic pattern. |

| Molecular Weight | 220.66 g/mol [1] | The monoisotopic mass will be the primary target for detection. |

| Structure | A pyridazine ring substituted with a 4-chlorophenyl group and a hydrazino group. | The presence of multiple nitrogen atoms makes it amenable to positive ion mode ESI. The aromatic systems and the N-N bond are key sites for fragmentation. |

| Isotopic Pattern | The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[2] | This isotopic signature is a powerful tool for confirming the presence of the chlorine atom in the molecular ion and its fragments. |

Strategic Approach to Ionization and Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For 3-(4-Chlorophenyl)-6-hydrazinopyridazine, both Electrospray Ionization (ESI) and Electron Ionization (EI) can be considered, each offering distinct advantages.

Electrospray Ionization (ESI): The "Soft" Approach for Intact Molecule Detection

ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[3] This is particularly advantageous for confirming the molecular weight of the compound. Given the presence of several basic nitrogen atoms in the pyridazine and hydrazine moieties, 3-(4-Chlorophenyl)-6-hydrazinopyridazine is expected to ionize efficiently in positive ion mode ESI.

Causality in Method Design: The choice of ESI is driven by the need to confirm the molecular weight with high confidence and to generate a stable precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. The basicity of the nitrogen atoms readily accepts a proton, leading to a strong [M+H]⁺ signal.

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

EI is a higher-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[4] While the molecular ion may be less abundant than in ESI, the rich fragmentation pattern is invaluable for structural confirmation. The fragmentation patterns observed in EI-MS are often highly reproducible and can be compared against spectral libraries.

Causality in Method Design: EI is employed when detailed structural information is the primary goal. The high energy imparted to the molecule leads to predictable bond cleavages, revealing the connectivity of the different functional groups.

Predicted Fragmentation Pathways: A Structural Roadmap

The fragmentation of 3-(4-Chlorophenyl)-6-hydrazinopyridazine is predicted to be influenced by the stability of the pyridazine ring, the lability of the hydrazino group, and the presence of the chlorophenyl substituent.

Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)

In an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 221.05) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathways are anticipated to involve the hydrazino and pyridazine moieties.

Proposed ESI-MS/MS Fragmentation:

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

-

Loss of Ammonia (NH₃): A common fragmentation for protonated hydrazino compounds, leading to a fragment at m/z 204.02.

-

Loss of Hydrazine (N₂H₄): Cleavage of the C-N bond connecting the hydrazine group to the pyridazine ring could result in the loss of neutral hydrazine, yielding an ion at m/z 189.03.

-

Ring Cleavage: Pyridazine rings can undergo characteristic ring cleavage, often involving the expulsion of N₂.[5][6] Fragmentation of the m/z 189.03 ion could lead to the formation of the chlorophenylacetylene cation at m/z 139.02.

-

Formation of the Chlorophenyl Cation: Cleavage of the bond between the pyridazine and the chlorophenyl ring could generate the stable chlorophenyl cation at m/z 111.01.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙, m/z 220.04) will be formed, which will then undergo a series of fragmentation reactions. The presence of the chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments.[2]

Proposed EI-MS Fragmentation:

Caption: Predicted EI-MS fragmentation pathways.

-

Loss of a Hydrazinyl Radical (•N₂H₃): This would lead to a stable pyridazinyl cation at m/z 189.03.

-

Loss of a Chlorine Radical (•Cl): A common fragmentation for chloroaromatic compounds, resulting in an ion at m/z 185.08.[7]

-

Formation of the Chlorophenyl Cation: As in ESI-MS/MS, the formation of the chlorophenyl cation at m/z 111.01 is expected to be a prominent fragmentation pathway.[2]

-

Formation of the Phenyl Cation: Subsequent loss of a chlorine radical from the chlorophenyl cation would yield the phenyl cation at m/z 77.04.[2]

-

Pyridazine Ring Fragments: Cleavage of the bond between the two rings can also lead to fragments derived from the pyridazine portion of the molecule, such as an ion at m/z 79.03.

Experimental Protocols: A Blueprint for Analysis

The following protocols are designed to be self-validating, providing a robust starting point for method development.

Protocol 1: ESI-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of 3-(4-Chlorophenyl)-6-hydrazinopyridazine in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.[8]

-

-

Instrumentation and Parameters:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 30-50 psi.

-

Drying Gas (N₂): 5-10 L/min at 300-350 °C.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis:

-

Select the [M+H]⁺ ion (m/z 221.05) as the precursor for collision-induced dissociation (CID).

-

Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

-

-

-

Data Acquisition and Analysis:

-

Acquire full scan MS data to confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.

-

Acquire MS/MS data to obtain the fragmentation pattern.

-

Analyze the data to identify the fragment ions and propose fragmentation pathways.

-

Protocol 2: EI-MS Analysis

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.

-

-

Instrumentation and Parameters:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for generating reproducible spectra).

-

Source Temperature: 200-250 °C.

-

MS Scan Range: m/z 40-500.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and identify the molecular ion peak (M⁺˙) and its M+2 isotopic peak.

-

Analyze the fragmentation pattern and compare it to the predicted pathways and, if available, library spectra of related compounds.

-

Conclusion: A Synergistic Approach to Structural Confirmation

The mass spectrometric analysis of 3-(4-Chlorophenyl)-6-hydrazinopyridazine requires a strategic and multi-faceted approach. The judicious use of both soft (ESI) and hard (EI) ionization techniques provides complementary information that, when combined, allows for a high-confidence structural confirmation. ESI-MS is invaluable for unambiguous molecular weight determination, while EI-MS and ESI-MS/MS provide the detailed structural fingerprint necessary for complete characterization. The principles and protocols outlined in this guide offer a robust framework for researchers to develop and apply reliable mass spectrometric methods for the analysis of this and structurally related compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

- Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.

-

Kádár, Z., Gáti, T., & Kádár, J. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 735-744. Retrieved from [Link]

- Kostiainen, R., & Ketola, R. A. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13483-13490.

- Trim, P. J., Djidja, M.-C., Muharib, T., & Clench, M. R. (2011). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 22(10), 1881-1890.

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. AMiner. Retrieved from [Link]

- Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 447-480.

- Li, L., Li, Y., & Li, L. (2017). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 7(4), 58.

-

Li, L., Li, Y., & Li, L. (2017). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Retrieved from [Link]

-

Al-Shammary, F. J. (2014). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]

- Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

- Krol, L. R., Stanker, L. H., & Friedman, M. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(1), 127-136.

-

(n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. PrepChem.com. Retrieved from [Link]

-

(n.d.). Mass spectrum of chlorobenzene. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

(n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Retrieved from [Link]

-

Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Retrieved from [Link]

-

Klawitter, J., Klawitter, J., & Christians, U. (2011). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

-

(n.d.). Benzene, chloro-. NIST WebBook. Retrieved from [Link]

-

(n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. Retrieved from [Link]

-